molecular formula C21H27NO2 B11020639 N-(octan-2-yl)-2-phenoxybenzamide

N-(octan-2-yl)-2-phenoxybenzamide

Cat. No.: B11020639
M. Wt: 325.4 g/mol
InChI Key: ZMDFEGOHHSGLFO-UHFFFAOYSA-N
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Description

N-(octan-2-yl)-2-phenoxybenzamide is a benzamide derivative characterized by a phenoxy group at the 2-position of the benzamide core and a branched octan-2-yl (2-octyl) substituent on the nitrogen atom. Benzamides are known for diverse pharmacological activities, including anti-convulsant, anti-arrhythmic, and antimicrobial properties, often modulated by substituent variations .

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

N-octan-2-yl-2-phenoxybenzamide

InChI

InChI=1S/C21H27NO2/c1-3-4-5-7-12-17(2)22-21(23)19-15-10-11-16-20(19)24-18-13-8-6-9-14-18/h6,8-11,13-17H,3-5,7,12H2,1-2H3,(H,22,23)

InChI Key

ZMDFEGOHHSGLFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amide Coupling via Carbodiimide Reagents

The most straightforward method involves coupling 2-phenoxybenzoic acid with octan-2-amine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . These reagents facilitate the activation of the carboxylic acid group, enabling nucleophilic attack by the amine.

Procedure :

  • Activation Step : 2-Phenoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the active ester intermediate.

  • Amine Addition : Octan-2-amine (1.1 equiv) is introduced dropwise, followed by stirring at room temperature for 12–24 hours.

  • Workup : The reaction is quenched with aqueous NaHCO₃, and the organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • Purification : Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) to yield this compound as a white solid.

Key Parameters :

  • Solvent Choice : Polar aprotic solvents like DCM or dimethylformamide (DMF) improve reagent solubility.

  • Catalyst : HOBt minimizes racemization and enhances coupling efficiency.

Acid Chloride Intermediate Method

An alternative approach involves converting 2-phenoxybenzoic acid to its acid chloride prior to amide formation. This method is advantageous for substrates prone to side reactions in carbodiimide-mediated couplings.

Procedure :

  • Acid Chloride Formation : 2-Phenoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum.

  • Amine Coupling : The acid chloride is dissolved in tetrahydrofuran (THF), and octan-2-amine (1.2 equiv) is added slowly. Triethylamine (TEA, 2.0 equiv) is used to scavenge HCl.

  • Isolation : The mixture is filtered, concentrated, and recrystallized from ethanol/water (4:1) to obtain the pure amide.

Advantages :

  • Higher reactivity of acid chloride reduces reaction time (<6 hours).

  • Avoids carbodiimide-related byproducts (e.g., urea derivatives).

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and energy-efficient alternative to conventional heating, particularly for thermally sensitive substrates.

Procedure :

  • Reaction Setup : 2-Phenoxybenzoic acid (1.0 equiv), octan-2-amine (1.1 equiv), and HATU (1.2 equiv) are combined in DMF.

  • Irradiation : The mixture is subjected to microwave irradiation at 100°C for 15 minutes.

  • Purification : The crude product is precipitated with ice water and filtered to yield the amide with >90% purity.

Optimization Insights :

  • Temperature Control : Excessive heat (>120°C) degrades the phenoxy group.

  • Coupling Agent : HATU outperforms EDC in microwave conditions due to faster activation kinetics.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Carbodiimide Coupling75–8512–24 hoursMild conditions, scalableByproduct removal required
Acid Chloride80–904–6 hoursHigh reactivity, fewer side reactionsHandling hazardous SOCl₂
Microwave-Assisted85–9215–30 minutesRapid, energy-efficientSpecialized equipment needed

Optimization Strategies and Challenges

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may complicate purification. Non-polar solvents (toluene) are less effective but reduce side reactions.

Stereochemical Considerations

Octan-2-amine exists as enantiomers, leading to potential diastereomer formation. Chiral chromatography or enantioselective catalysts (e.g., BINOL-phosphoric acid) can address this.

Scalability and Industrial Relevance

Batch processes using acid chloride intermediates are preferred for large-scale synthesis due to shorter reaction times and higher yields. Continuous-flow systems are under investigation for microwave-assisted routes .

Chemical Reactions Analysis

    Reactivity: N-(octan-2-yl)-2-phenoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For example, it may react with oxidizing agents (e.g., KMnO4) or undergo nucleophilic substitution reactions.

    Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a model system for organic reactions.

      Biology and Medicine: N-(octan-2-yl)-2-phenoxybenzamide derivatives may exhibit biological activity, making them relevant for drug discovery.

      Industry: Its applications in industry could include materials science or as intermediates in organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action and potential pathways.
  • Comparison with Similar Compounds

    Structural and Functional Group Variations

    N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide ()
    • Substituent : 5-methyloxazol-3-yl (heterocyclic) vs. octan-2-yl (branched alkyl).
    • Impact: The oxazolyl group introduces hydrogen-bonding capacity and aromaticity, which may enhance target binding specificity (e.g., enzyme inhibition) but reduce lipophilicity compared to the octan-2-yl chain. No explicit solubility or activity data are provided .
    N-(2-Ethylhexyl)benzamide ()
    • Substituent : 2-ethylhexyl (shorter branched alkyl).
    • Impact : Similar lipophilicity but shorter chain length may reduce metabolic stability. Toxicity and ecological data are undocumented, highlighting a gap in safety profiling for alkylated benzamides .
    N-(2-Oxo-2-phenylacetyl)benzamide ()
    • Substituent : 2-oxo-2-phenylacetyl (keto-aromatic).
    • Impact: The keto group enhances polarity and hydrogen-bonding interactions, as evidenced by intermolecular N–H⋯O and C–H⋯O bonds in its crystal structure. This contrasts with the nonpolar octan-2-yl group, which likely reduces crystallinity and improves solubility in lipid environments .
    N,N-Dimethyl-2-(2-phenylethoxy)benzamide ()
    • Substituent : N,N-dimethyl and phenylethoxy (electron-donating groups).
    • Impact: The dimethylamino group increases solubility in polar solvents, while the phenylethoxy moiety adds steric bulk. Compared to octan-2-yl, this structure may exhibit lower blood-brain barrier penetration due to reduced lipophilicity .

    Physicochemical Properties

    Compound Substituent Molecular Formula Key Properties Reference
    N-(octan-2-yl)-2-phenoxybenzamide Octan-2-yl, phenoxy C21H27NO2 High lipophilicity, limited safety data N/A
    N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide Oxazolyl, phenoxy C17H15N2O3 Moderate polarity, heterocyclic H-bonding
    N-(2-Oxo-2-phenylacetyl)benzamide Keto-aromatic C15H13NO3 Polar, crystalline (hydrogen-bonded)
    N-(2,4-dimethylphenyl)-2-nitrobenzamide Nitro, dimethylphenyl C15H14N2O3 Electron-withdrawing, potential toxicity

    Q & A

    Q. What are the optimal synthetic routes for N-(octan-2-yl)-2-phenoxybenzamide, and how do reaction conditions influence yield?

    • Methodological Answer: The compound can be synthesized via iridium-catalyzed C–H activation, as demonstrated by the synthesis of structurally related N-(octan-2-yl)benzamide derivatives. For example, using 1-octene and a benzamide precursor under iridium catalysis achieved yields up to 88% . Key factors include catalyst loading (5–10 mol%), solvent choice (e.g., dichloromethane or toluene), and reaction time (18–24 hours). Temperature control (room temp to 110°C) and inert atmospheres (N₂ or Ar) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%).

    Q. How can researchers characterize the physicochemical properties of this compound?

    • Methodological Answer: Essential techniques include:
    • NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on signals for the octan-2-yl chain (δ 0.8–1.5 ppm) and phenoxy aromatic protons (δ 6.8–7.5 ppm) .
    • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅NO₂: 323.1885).
      Melting points (mp) and solubility profiles (e.g., in DMSO, ethanol) should also be documented .

    Advanced Research Questions

    Q. What structural features of this compound contribute to its biological activity, and how can SAR studies be designed?

    • Methodological Answer: The phenoxy group and octan-2-yl chain are critical for bioactivity. SAR studies should:
    • Modify Substituents : Replace the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
    • Vary Alkyl Chains : Compare activity of octan-2-yl with shorter (e.g., hexyl) or branched chains to evaluate lipophilicity .
    • Assay Design : Use in vitro models (e.g., cancer cell lines, microbial cultures) to quantify IC₅₀ values. Pair with computational docking to predict target binding (e.g., enzyme active sites) .

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    • Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
    • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS criteria for cytotoxicity .
    • Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to account for threshold effects.
    • Control Compounds : Use reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
    • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify trends .

    Q. What mechanistic insights exist for the anticancer activity of this compound analogs?

    • Methodological Answer: Thiadiazole-containing analogs disrupt DNA replication via intercalation or topoisomerase inhibition . For phenoxybenzamides:
    • Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential collapse (JC-1 staining) .
    • Transcriptomics : RNA-seq can identify dysregulated pathways (e.g., p53, MAPK) .
    • In Vivo Models : Use xenograft mice to validate efficacy and pharmacokinetics (e.g., half-life, bioavailability) .

    Experimental Design & Data Analysis

    Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

    • Methodological Answer:
    • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC .
    • Plasma Stability : Mix with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound .
    • Light/Temperature Sensitivity : Store aliquots at -20°C, 4°C, and 25°C with/without light protection; monitor degradation weekly .

    Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

    • Methodological Answer:
    • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ .
    • Bootstrap Analysis : Estimate confidence intervals for IC₅₀ values (1,000 iterations).
    • Synergy Studies : Use Chou-Talalay combination index (CI) for drug interaction assays .

    Tables for Key Data

    Table 1: Synthetic Yields of N-(octan-2-yl)benzamide Derivatives

    DerivativeCatalystYield (%)Purity (%)
    N-(octan-2-yl)benzamideIr88>99
    4-Fluoro-N-(octan-2-yl)benzamideIr8598

    Table 2: Impact of Substituents on Anticancer Activity

    SubstituentIC₅₀ (µM)Mechanism
    Phenoxy2.1DNA intercalation
    Thiadiazole0.8Topoisomerase II inhibition
    Sulfamoyl1.5Apoptosis induction

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